3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile
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Overview
Description
3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine, methyl groups, and a nitrile group in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile typically involves multi-step processes. One common method starts with the bromination of 6,7-dimethylpyrrolo[1,2-a]pyrimidine. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The nitrile group can be introduced through a subsequent reaction involving a cyanation reagent such as copper(I) cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine oxide.
Scientific Research Applications
3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine and nitrile groups play crucial roles in binding to the target molecules, thereby affecting their function. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethylpyrrolo[1,2-a]pyrimidine: Lacks the bromine and nitrile groups, making it less reactive in certain substitution reactions.
3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine: Lacks the nitrile group, limiting its use in cyclization reactions.
6,7-Dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is unique due to the presence of both bromine and nitrile groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules for diverse applications .
Properties
Molecular Formula |
C10H8BrN3 |
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Molecular Weight |
250.09 g/mol |
IUPAC Name |
3-bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
InChI |
InChI=1S/C10H8BrN3/c1-6-7(2)14-5-8(11)4-13-10(14)9(6)3-12/h4-5H,1-2H3 |
InChI Key |
QSRPDVUQPWJIJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=NC2=C1C#N)Br)C |
Origin of Product |
United States |
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